Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a sulfanyl acetyl amino group at the 2-position of an ethyl benzoate scaffold. This structure combines a triazinone ring (known for diverse bioactivity) with ester and thioether linkages, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-2-22-13(21)9-5-3-4-6-10(9)16-12(20)8-23-14-17-11(19)7-15-18-14/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYFZZMKUIJURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with ethyl 2-amino-3-(chlorocarbonyl)benzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure shares similarities with several derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Positional Isomerism: Ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate () differs only in the substitution position (4- vs. 2-benzoate).
Functional Group Variations: Replacement of the sulfanyl acetamido group with a sulfonamide () or phosphonate () modulates polarity and hydrogen-bonding capacity. For instance, phosphonate-containing analogs (e.g., 81f) demonstrated potent antioxidant activity, likely due to enhanced radical scavenging . The sydnone-oxadiazolium hybrid in introduces a zwitterionic system, which may improve solubility but complicate membrane permeability .
Halogenation (e.g., bromine in ) is a common strategy to boost cytotoxicity in anticancer agents .
Biological Activity
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a triazine ring and a sulfanyl group, which contribute to its diverse applications in fields such as medicinal chemistry and pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : 330.382 g/mol
- CAS Number : 877433-16-4
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM | Inhibition of protein synthesis |
| Escherichia coli | 7.81 µg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 31.108 µg/mL | Inhibition of nucleic acid synthesis |
The mechanism of action involves the inhibition of essential bacterial processes such as protein synthesis and cell wall formation, making it a promising candidate for developing new antibiotics .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens like Aspergillus flavus and Candida albicans.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) |
|---|---|---|
| Aspergillus flavus | 15.62 µg/mL | Up to 87% |
| Candida albicans | 31.25 µg/mL | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments indicate that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile in human cell lines. The selectivity index suggests that the compound is significantly less toxic to mammalian cells compared to its antimicrobial efficacy.
Study on Antibacterial Efficacy
A recent study published in MDPI evaluated the antibacterial efficacy of various triazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains when compared to traditional antibiotics like ciprofloxacin .
Mechanistic Insights
Research exploring the mechanistic pathways revealed that the triazine moiety plays a crucial role in binding to target enzymes involved in bacterial metabolism. The sulfanyl group enhances this interaction by facilitating metal ion coordination, which is essential for enzyme activity inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
